Nortricyclyl formate
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Overview
Description
Nortricyclyl formate, also known as Nortricyclan-3-ol formate, is an organic compound with the molecular formula C₈H₁₀O₂ and a molecular weight of 138.1638 g/mol It is a formate ester derived from nortricyclanol and formic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Nortricyclyl formate can be synthesized through the esterification of nortricyclanol with formic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the continuous feeding of nortricyclanol and formic acid into a reactor, where the esterification reaction takes place. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Nortricyclyl formate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form nortricyclanol and formic acid.
Reduction: Reduction of this compound can yield nortricyclanol.
Substitution: The formate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride
Properties
CAS No. |
21892-95-5 |
---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
3-tricyclo[2.2.1.02,6]heptanyl formate |
InChI |
InChI=1S/C8H10O2/c9-3-10-8-4-1-5-6(2-4)7(5)8/h3-8H,1-2H2 |
InChI Key |
ZYRFBCPCNSLRCD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C1C3C2OC=O |
Origin of Product |
United States |
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